1,4-Pentadiene

Catalog No.
S772818
CAS No.
591-93-5
M.F
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Pentadiene

CAS Number

591-93-5

Product Name

1,4-Pentadiene

IUPAC Name

penta-1,4-diene

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2

InChI Key

QYZLKGVUSQXAMU-UHFFFAOYSA-N

SMILES

C=CCC=C

solubility

0.01 M

Canonical SMILES

C=CCC=C

The exact mass of the compound 1,4-Pentadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73902. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Pentadiene is a highly volatile, non-conjugated (skipped) diene with the molecular formula C5H8. Featuring two isolated double bonds separated by a single methylene group, it serves as a specialized bifunctional monomer and organometallic pronucleophile. Unlike its conjugated isomers, 1,4-pentadiene possesses a uniquely low boiling point (26 °C) and distinct coordination dynamics, making it a critical precursor for precision cyclopolymerizations, hydroborations, and transition-metal-catalyzed allylations where strict regiocontrol and mild monomer recovery are required .

Procurement substitution with the conjugated isomer 1,3-pentadiene or the longer-chain homolog 1,5-hexadiene fundamentally alters reaction outcomes. Substituting with 1,3-pentadiene introduces resonance stabilization (~15 kJ/mol lower energy), which shifts reactivity toward Diels-Alder cycloadditions and alters hydrogenation profiles, ruining isolated-diene insertion pathways [1]. Conversely, substituting with 1,5-hexadiene changes the spatial distance between the olefins, which dictates the size of the rings formed during cyclopolymerization (shifting from 5-membered to 6-membered rings) and disrupts the specific chelation geometry required for transition-metal auto-transfer catalysis[2].

Thermodynamic Ground-State Energy and Dimerization Resistance

Conjugation significantly alters the stability and handling requirements of dienes. Based on heats of hydrogenation, the isolated double bonds in 1,4-pentadiene result in a higher ground-state energy compared to its conjugated isomer. 1,3-pentadiene is approximately 15 kJ/mol more stable due to resonance [1]. This lack of conjugation in 1,4-pentadiene prevents the spontaneous Diels-Alder dimerization commonly observed in conjugated dienes, ensuring that the monomer remains strictly bifunctional for linear or cyclic polymerizations.

Evidence DimensionThermodynamic stabilization energy (via heat of hydrogenation)
Target Compound Data0 kJ/mol resonance stabilization (isolated diene)
Comparator Or Baseline1,3-Pentadiene (~15 kJ/mol stabilization energy)
Quantified Difference~15 kJ/mol higher ground-state energy for 1,4-pentadiene
ConditionsStandard thermodynamic evaluation of diene stability

The isolated double bonds prevent unwanted Diels-Alder dimerization during storage and reaction, ensuring predictable insertion pathways for polymer synthesis.

Backbone Ring Size Control in Polyketone Cyclocopolymerization

In palladium-catalyzed cyclocopolymerizations with carbon monoxide (CO), the distance between the two double bonds strictly dictates the resulting polymer microstructure. 1,4-pentadiene exclusively forms 5-membered cyclopentanone repeating units within the polymer backbone. In contrast, substituting with 1,5-hexadiene yields 6-membered cyclohexanone units [1]. This precise geometric constraint is non-negotiable for applications requiring specific thermal stability and rigidity profiles.

Evidence DimensionMain-chain cyclic repeating unit structure
Target Compound DataExclusively 5-membered (cyclopentanone) rings
Comparator Or Baseline1,5-Hexadiene (forms 6-membered cyclohexanone rings)
Quantified DifferenceStrict shift from 6-membered to 5-membered cyclic ketone units
ConditionsPd-catalyzed cyclocopolymerization with CO

Precise control over the backbone ring size is critical for tuning the glass transition temperature (Tg) and thermal stability of advanced engineering polyketones.

Monomer Volatility for Low-Temperature Processability

Monomer recovery is a critical processability metric in industrial polymerizations and organometallic synthesis. 1,4-Pentadiene has a remarkably low boiling point of 26 °C, whereas the longer-chain 1,5-hexadiene boils at approximately 60 °C and the conjugated 1,3-pentadiene at 42 °C . This high volatility allows for rapid, low-temperature removal of unreacted 1,4-pentadiene from sensitive reaction mixtures under mild vacuum, minimizing thermal degradation of the target products.

Evidence DimensionBoiling point / Volatility
Target Compound Data26 °C
Comparator Or Baseline1,5-Hexadiene (~60 °C) and 1,3-Pentadiene (42 °C)
Quantified Difference34 °C lower boiling point than 1,5-hexadiene
ConditionsStandard atmospheric pressure (760 mmHg)

Enables facile, low-energy monomer stripping and prevents thermal degradation of sensitive polymer or organometallic products during purification.

Pronucleophile Chemoselectivity in Ruthenium-Catalyzed Allylation

The specific 'skipped' diene structure of 1,4-pentadiene is essential for forming fluxional olefin-chelated homoallylic alkylruthenium complexes. In ruthenium-catalyzed alkene isomerization-hydrogen auto-transfer reactions, 1,4-pentadiene acts as a highly competent pronucleophile for enantioselective alcohol C-H allylation. However, higher 1,n-dienes such as 1,6-heptadiene completely fail to react (0% conversion) because they cannot form the required chelated intermediate [1].

Evidence DimensionCatalytic conversion / Pronucleophile competence
Target Compound DataCompetent pronucleophile (forms active chelate)
Comparator Or Baseline1,6-Heptadiene (0% conversion / inactive)
Quantified DifferenceComplete loss of reactivity when chain length is extended beyond 1,5-dienes
ConditionsRuthenium-catalyzed alkene isomerization-hydrogen auto-transfer

Essential for highly enantioselective alcohol C-H allylation workflows where precise transition-metal chelation distances are strictly required.

Precision Synthesis of Cyclopentanone-Based Polyketones

Driven by its strict geometric tendency to form 5-membered rings during Pd-catalyzed copolymerization with carbon monoxide, 1,4-pentadiene is the required monomer for synthesizing specialty polyketones with cyclopentanone backbone units. This is critical for engineering plastics where specific thermal and mechanical properties are targeted [1].

Low-Temperature Organometallic Synthesis and Catalysis

Because of its exceptionally low boiling point (26 °C), 1,4-pentadiene is the ideal diene ligand or pronucleophile in temperature-sensitive organometallic workflows. Unreacted monomer can be stripped away under mild vacuum without heating, preserving fragile catalyst complexes or intermediate structures .

Enantioselective C-H Allylation of Alcohols

Leveraging its ability to form stable, fluxional olefin-chelated alkylruthenium complexes, 1,4-pentadiene is specifically selected over longer-chain dienes (like 1,6-heptadiene) to act as a pronucleophile in redox-isomerization chain-walking processes, enabling the synthesis of complex pharmaceutical intermediates [2].

Physical Description

1,4-pentadiene appears as a colorless liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

XLogP3

2.5

Boiling Point

78.8 °F at 760 mm Hg (USCG, 1999)
26.0 °C

Flash Point

40 °F (USCG, 1999)

Density

0.6608 at 68 °F (USCG, 1999)

LogP

2.48 (LogP)

Melting Point

-234.9 °F (USCG, 1999)
-148.8 °C

UNII

A5IF861OQ5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H304 (90.91%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

747.83 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

591-93-5

Wikipedia

1,4-pentadiene

General Manufacturing Information

1,4-Pentadiene: ACTIVE

Dates

Last modified: 08-15-2023

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